

# Comparative analysis of the safety profiles of Teneligliptin and other gliptins

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Safety Analysis of Teneligliptin Versus Other Gliptins

An Objective Guide for Researchers and Drug Development Professionals

The dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism of action, which involves enhancing the incretin system, offers effective glycemic control with a generally low risk of hypoglycemia.[1] Within this class, **Teneligliptin** has emerged as a widely used agent, particularly in several Asian countries. This guide provides a detailed comparative analysis of the safety profile of **Teneligliptin** against other commonly prescribed gliptins, such as Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin, supported by data from clinical trials, meta-analyses, and real-world surveillance studies.

## **Executive Summary of Comparative Safety**

**Teneligliptin** demonstrates a safety and tolerability profile that is largely comparable to other DPP-4 inhibitors. Key areas of comparison include cardiovascular outcomes, renal safety, risk of hypoglycemia, and concerns regarding pancreatitis. A notable distinguishing feature of **Teneligliptin** is its dual route of excretion, which allows for its use in patients with all stages of renal impairment without the need for dose adjustment, a significant advantage in the diabetic patient population prone to kidney disease.[2][3]



## **Cardiovascular Safety Profile**

Large-scale cardiovascular outcome trials (CVOTs) have been pivotal in establishing the cardiovascular safety of the DPP-4 inhibitor class. The consensus from these trials is that DPP-4 inhibitors, as a class, do not increase the risk of major adverse cardiovascular events (MACE) compared to placebo in patients with T2DM and high cardiovascular risk.[4][5][6]

While a dedicated large-scale CVOT for **Teneligliptin** is not as prominent as those for some other gliptins (e.g., SAVOR-TIMI 53 for Saxagliptin, TECOS for Sitagliptin, EXAMINE for Alogliptin), available evidence from various clinical studies and real-world data supports its cardiovascular safety.[2][3] Some studies even suggest potential positive effects on cardiovascular markers, such as improvements in left ventricular diastolic function and endothelial function.[2][7] A retrospective population-based study in Korea found that **Teneligliptin** was not associated with an increased risk of mortality or cardiovascular outcomes, including hospitalization for heart failure, when compared to sulfonylureas.[8]

A meta-analysis of six major CVOTs involving 52,520 patients treated with other DPP-4 inhibitors showed a neutral effect on most major cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[6][9] There was, however, a noted non-significant increase in the risk for hospitalization for heart failure in the pooled data.[6]

Table 1: Comparative Cardiovascular Safety Outcomes (DPP-4 Inhibitor Class vs. Placebo/Comparator)



| Outcome                                          | DPP-4 Inhibitor<br>Class (Pooled Data<br>from CVOTs) Risk<br>Ratio (95% CI) | Teneligliptin (vs.<br>Sulfonylurea)<br>Hazard Ratio (95%<br>CI) | Reference |
|--------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Major Adverse<br>Cardiovascular Events<br>(MACE) | Neutral Effect / Non-<br>inferiority<br>demonstrated                        | Not directly assessed in a large CVOT                           | [4][5]    |
| All-Cause Mortality                              | N/A                                                                         | 1.00 (0.85 to 1.19)                                             | [10]      |
| Hospitalization for<br>Heart Failure             | 1.09 (0.92 to 1.29)                                                         | 0.99 (0.86 to 1.14)                                             | [6][10]   |
| Myocardial Infarction                            | 1.02 (0.94 to 1.11)                                                         | 0.90 (0.68 to 1.20)                                             | [6][10]   |
| Stroke                                           | 0.96 (0.85 to 1.08)                                                         | 1.00 (0.86 to 1.17)                                             | [6][10]   |
| Cardiovascular Death                             | 1.02 (0.93 to 1.11)                                                         | N/A                                                             | [6]       |

Note: Data for the DPP-4 inhibitor class is pooled from trials primarily involving sitagliptin, saxagliptin, alogliptin, and linagliptin. **Teneligliptin** data is from a real-world study comparing it against sulfonylureas, not placebo.

# **Renal Safety and Dosing Considerations**

A key differentiator for **Teneligliptin** is its safety profile in patients with renal impairment. Due to its dual route of excretion (renal and hepatic), **Teneligliptin** can be administered at the standard dose of 20 mg once daily across all stages of chronic kidney disease (CKD), including to patients on dialysis, without requiring dose adjustment.[11][12] This simplifies treatment regimens for a vulnerable patient subgroup.

In contrast, other gliptins often require dose adjustments based on the estimated glomerular filtration rate (eGFR):

- Sitagliptin: Dose reduction required for moderate to severe renal impairment.
- Vildagliptin: Dose reduction required for moderate to severe renal impairment.



- Saxagliptin: Dose reduction required for moderate to severe renal impairment.
- Linagliptin: Similar to **Teneligliptin**, it is primarily excreted via the enterohepatic system and does not require dose adjustment in renal impairment.

A post-marketing surveillance study (RUBY) in Japan involving over 11,000 patients confirmed that **Teneligliptin** was well-tolerated in patients at all stages of renal impairment, with no significant differences in the adverse drug reaction (ADR) profile between subgroups.[11][12]

## **Risk of Hypoglycemia**

The risk of hypoglycemia with DPP-4 inhibitors is inherently low because their mechanism of stimulating insulin secretion is glucose-dependent.[13] Multiple meta-analyses and clinical trials have shown that **Teneligliptin**, when used as monotherapy or in combination with metformin, does not significantly increase the risk of hypoglycemia compared to placebo.[14][15][16]

The risk of hypoglycemia is comparable across the gliptin class. A real-world study directly comparing **Teneligliptin** to sulfonylureas demonstrated a significantly lower risk of hypoglycemic events with **Teneligliptin** (HR 0.68).[10] The risk can, however, increase when any DPP-4 inhibitor is used in combination with agents known to cause hypoglycemia, such as sulfonylureas or insulin.[16]

Table 2: Risk of Hypoglycemia

| Comparison                            | Drug                | Odds Ratio (OR) /<br>Hazard Ratio (HR)<br>(95% CI) | Reference |
|---------------------------------------|---------------------|----------------------------------------------------|-----------|
| vs. Placebo<br>(Monotherapy)          | Teneligliptin 20 mg | 1.30 (0.70 to 2.19)                                | [14]      |
| vs. Placebo<br>(Monotherapy or Addon) | Teneligliptin       | 1.16 (0.59 to 2.26)                                | [15]      |
| vs. Sulfonylurea                      | Teneligliptin       | 0.68 (0.49 to 0.94)                                | [10]      |



### **Pancreatitis and Pancreatic Cancer**

The potential association between incretin-based therapies and pancreatic adverse events has been a topic of extensive investigation and debate. Early post-marketing reports raised concerns for the entire DPP-4 inhibitor class.[17]

However, a large and updated meta-analysis of 165 randomized controlled trials found that DPP-4 inhibitors were not associated with an increased risk of pancreatitis (OR 1.13) or pancreatic cancer (OR 0.86).[18] This finding is consistent across the individual molecules within the class. While some observational studies have suggested a possible link, data from large, prospectively designed CVOTs have not substantiated this concern.[19][20] Currently, available evidence does not support a definitive causal association between **Teneligliptin** or other DPP-4 inhibitors and pancreatitis or pancreatic cancer.[18] Nevertheless, it remains a potential adverse reaction listed in the product information for all DPP-4 inhibitors, and these drugs should be discontinued if pancreatitis is suspected.[17]

# Signaling Pathways and Experimental Workflows DPP-4 Inhibition Signaling Pathway

The primary mechanism of action for all gliptins is the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppression of glucagon secretion from pancreatic  $\alpha$ -cells.





Click to download full resolution via product page

**Caption:** Mechanism of action of DPP-4 inhibitors (Gliptins).

# Experimental Workflow for a Cardiovascular Outcome Trial (CVOT)

The safety of new antidiabetic drugs is rigorously assessed through large-scale, randomized, placebo-controlled CVOTs, particularly for high-risk populations. The workflow for such a trial is



standardized to ensure robust and unbiased results.



Click to download full resolution via product page



**Caption:** Standard workflow for a cardiovascular outcome trial (CVOT).

# Experimental Protocols Protocol for Adjudication of Major Adverse Cardiovascular Events (MACE)

The determination of MACE in CVOTs is a critical process that requires a standardized and unbiased approach to prevent misclassification.[5]

- Objective: To systematically and consistently identify and classify potential cardiovascular events as primary or secondary endpoints.
- Committee: An independent Clinical Endpoint Committee (CEC), composed of expert cardiologists and neurologists blinded to treatment allocation, is established.
- Event Identification: Investigators at clinical sites report all potential endpoint events, including all deaths, myocardial infarctions (MIs), strokes, hospitalizations for unstable angina, and heart failure events, to a central coordinating center.
- Dossier Compilation: For each potential event, the coordinating center compiles a
  comprehensive dossier containing de-identified source documents. This includes
  hospitalization records, physician notes, ECGs, cardiac enzyme results, imaging reports
  (e.g., angiography, CT, MRI), and autopsy reports.
- Adjudication Process:
  - Each event dossier is independently reviewed by at least two CEC members.
  - Reviewers apply pre-defined, standardized endpoint definitions (e.g., Universal Definition of MI).
  - If the reviewers agree on the event classification, the adjudication is complete.
  - If there is disagreement, the case is presented to the full CEC for discussion and final consensus adjudication.



 Data Analysis: Only CEC-adjudicated events are included in the final statistical analysis of the trial.

# Protocol for Assessment of Hypoglycemia in Clinical Trials

Assessing the risk of hypoglycemia is a key safety endpoint for any antidiabetic agent.[21]

- Objective: To quantify and classify the incidence of hypoglycemic events.
- Event Reporting: All participants are educated on the symptoms of hypoglycemia and instructed to report any such events to the investigator. Self-monitoring of blood glucose (SMBG) is typically required.
- Classification of Hypoglycemia:
  - Severe Hypoglycemia: An event requiring the assistance of another person to administer carbohydrates, glucagon, or take other corrective actions. Plasma glucose measurement may not be available, but neurologic recovery following the resolution of symptoms is considered sufficient evidence.[13]
  - Documented Symptomatic Hypoglycemia: An event during which typical symptoms of hypoglycemia are accompanied by a measured plasma glucose concentration ≤ 70 mg/dL (3.9 mmol/L).
  - Asymptomatic Hypoglycemia: An event not accompanied by typical symptoms of hypoglycemia but with a measured plasma glucose concentration ≤ 70 mg/dL (3.9 mmol/L).
- Data Collection: Investigators record the date, time, symptoms, blood glucose level (if available), severity, and treatment for each reported hypoglycemic event in the electronic Case Report Form (eCRF).
- Statistical Analysis: The incidence and event rate of hypoglycemia (overall, severe, and documented symptomatic) are calculated and compared between the treatment and control arms.



### Conclusion

**Teneligliptin** exhibits a safety profile that is consistent with the established profile of the DPP-4 inhibitor class. It is generally well-tolerated, with a low risk of hypoglycemia and a neutral impact on cardiovascular outcomes.[2][15] Its primary distinguishing safety feature is its suitability for use in patients with any degree of renal impairment without dose modification, offering a significant clinical advantage over several other gliptins.[11] While the risk of pancreatitis remains a class-wide consideration, extensive analysis of data from large randomized controlled trials does not indicate a significant increased risk.[18] For researchers and drug development professionals, **Teneligliptin** stands as a safe and effective option within the gliptin class, with a particularly favorable profile for patients with concomitant chronic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. (PDF) Teneligliptin: a review on cardio-renal safety (2016) | Dixit K. Patel | 10 Citations [scispace.com]
- 4. Clinical trial simulation methods for estimating the impact of DPP-4 inhibitors on cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 8. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea | Semantic Scholar [semanticscholar.org]
- 11. Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance | springermedizin.de [springermedizin.de]
- 12. Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 15. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. gov.uk [gov.uk]
- 18. Pancreatitis and pancreatic cancer in patientes treated with Dipeptidyl Peptidase-4 inhibitors: An extensive and updated meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential linkage between dipeptidyl peptidase-4 inhibitor use and the risk of pancreatitis/pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pancreatic safety of DPP-4 inhibitors in type 2 diabetes millitus: A protocol for systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 21. New guide, new endpoint: Studying hypoglycaemia for diabetic drug efficacy Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Comparative analysis of the safety profiles of Teneligliptin and other gliptins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682743#comparative-analysis-of-the-safety-profiles-of-teneligliptin-and-other-gliptins]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com